molecular formula C22H27NO6S B11580764 N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

Cat. No.: B11580764
M. Wt: 433.5 g/mol
InChI Key: VLIRQRLFCISIEE-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ETHOXYBENZAMIDE is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ETHOXYBENZAMIDE typically involves multiple steps:

    Formation of the Benzyl Intermediate: The 3,4-dimethoxybenzyl group can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with a suitable reducing agent.

    Thiophene Derivative Synthesis: The tetrahydrothiophene derivative can be prepared by the reduction of thiophene followed by oxidation to introduce the sulfone group.

    Amide Bond Formation: The final step involves the coupling of the benzyl intermediate with the thiophene derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a fully saturated amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ETHOXYBENZAMIDE depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxybenzyl)-4-ethoxybenzamide: Lacks the thiophene moiety.

    N-(1,1-Dioxidotetrahydro-3-thiophenyl)-4-ethoxybenzamide: Lacks the 3,4-dimethoxybenzyl group.

    N-(3,4-Dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide: Lacks the ethoxy group.

Uniqueness

N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ETHOXYBENZAMIDE is unique due to the presence of both the 3,4-dimethoxybenzyl and 1,1-dioxidotetrahydro-3-thiophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H27NO6S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzamide

InChI

InChI=1S/C22H27NO6S/c1-4-29-19-8-6-17(7-9-19)22(24)23(18-11-12-30(25,26)15-18)14-16-5-10-20(27-2)21(13-16)28-3/h5-10,13,18H,4,11-12,14-15H2,1-3H3

InChI Key

VLIRQRLFCISIEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

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